Tetra(propan-2-yl)disilene
Description
Historical Context and Evolution of Stable Disilenes
Early Concepts and the "Double Bond Rule" in Main Group Elements
For a significant period in chemical history, it was widely believed that elements heavier than those in the second row of the periodic table, such as silicon, could not form stable multiple bonds. wikipedia.orgwikipedia.org This concept, often referred to as the "double bond rule," was a guiding principle in main group chemistry. wikipedia.orgwikipedia.orgquora.commit.edu The prevailing theory suggested that the larger atomic size and more diffuse p-orbitals of heavier elements would lead to poor orbital overlap, making the formation of strong, stable π-bonds energetically unfavorable. wikipedia.orgquora.com This rule explained why compounds like CO2 exist as a molecular gas with carbon-oxygen double bonds, while SiO2 is a network solid with only single bonds. quora.com
Pioneering Synthesis of Thermally Stable Disilenes: The Role of Kinetic Stabilization
The paradigm of the "double bond rule" was shattered in 1981 when Robert West and his colleagues successfully synthesized and isolated the first thermally stable disilene, tetramesityldisilene. jst.go.jpchemeurope.comwikipedia.org This groundbreaking achievement was made possible through the concept of kinetic stabilization. jst.go.jpresearchgate.nettandfonline.com By attaching very large, sterically bulky substituents (in this case, mesityl groups) to the silicon atoms, they were able to physically block the highly reactive Si=Si double bond from undergoing the polymerization and other reactions that would typically cause its rapid decomposition. chemeurope.comwikipedia.orgillinois.edu This pioneering work demonstrated that the instability of disilenes was not an inherent property of the double bond itself, but rather a consequence of its high reactivity. chemeurope.com Prior to this, the first transient disilene had been synthesized in 1972 by D. N. Roark and Garry J. D. Peddle, but it was too short-lived for detailed study. chemeurope.comillinois.edu The synthesis of stable disilenes is now generally achieved through methods like the reduction of 1,2-dihalodisilanes, dimerization of silylenes, or photofragmentation of cyclopolysilanes. chemeurope.comacs.orgresearchgate.net
Theoretical Significance of Silicon-Silicon Multiple Bonds
The existence of stable disilenes has had profound theoretical implications, forcing a re-evaluation of the nature of chemical bonding in heavier main group elements. The study of silicon-silicon multiple bonds has revealed fundamental differences compared to their carbon counterparts, leading to a deeper understanding of orbital interactions and electronic structures.
Fundamental Differences from Carbon Analogues
While disilenes are the silicon analogues of alkenes, they exhibit significant structural and electronic differences. nih.govresearchgate.net Unlike the planar geometry of alkenes, many disilenes adopt non-planar, trans-bent, or twisted structures. wikipedia.orgnih.govresearchgate.net This deviation from planarity is a key distinction and is attributed to the intrinsic properties of silicon. chemeurope.com
The bond strength of a silicon-silicon double bond is notably weaker than a carbon-carbon double bond. machinemfg.comlibretexts.org The Si=Si double bond lengths in stable disilenes are typically between 2.14 and 2.29 Å, which is only about 5-10% shorter than a corresponding Si-Si single bond. chemeurope.comlibretexts.org In contrast, the C=C double bond in alkenes is about 13% shorter than a C-C single bond. chemeurope.com Furthermore, silicon's larger atomic radius and lower electronegativity compared to carbon result in longer and weaker bonds in general. machinemfg.compharmacy180.com
| Property | Carbon | Silicon |
| Electronegativity (Pauling Scale) | 2.55 | 1.90 |
| Covalent Radius (Å) | 0.76 (sp3) | 1.11 |
| Typical Single Bond Length (E-E, Å) | 1.54 | 2.33 |
| Typical Double Bond Length (E=E, Å) | ~1.34 | 2.14 - 2.29 |
| Single Bond Energy (E-E, kJ/mol) | 346 | 222 |
Orbital Interactions and Electronic Structure Peculiarities of Disilenes
The electronic structure of disilenes is fundamentally different from that of alkenes due to the nature of silicon's valence orbitals (3s and 3p) compared to carbon's (2s and 2p). chemeurope.com The energy gap between the ns and np orbitals is larger for silicon than for carbon. chemeurope.com This leads to silylene (SiR2) fragments, the building blocks of disilenes, having a singlet ground state, whereas the corresponding carbene (CR2) fragments have a triplet ground state. chemeurope.com The interaction of two singlet silylene units to form a disilene results in the characteristic trans-bent geometry. chemeurope.com
Theoretical models, such as the Carter-Goddard-Malrieu-Trinquier (CGMT) model, help to explain the bonding in disilenes. nih.gov This model describes the formation of σ and π bonds from the interaction of in-plane n orbitals and out-of-plane pπ orbitals of the two EH2 fragments. nih.gov The non-planar geometry of many disilenes is also attributed to hyperconjugative interactions between the Si=Si π bond and σ* orbitals of the substituents. biochempress.com These unique orbital interactions give rise to distinct spectroscopic properties, with disilenes typically showing strong light absorption at longer wavelengths (around 400-420 nm) compared to alkenes, which is a result of a smaller HOMO-LUMO gap. illinois.eduresearchgate.net
Overview of Tetra(propan-2-yl)disilene in Contemporary Disilene Research
This compound, also known as tetra-isopropyldisilene, is a specific example of a disilene that has been a subject of interest in the study of these unique silicon compounds. nih.gov While not as sterically hindered as the pioneering tetramesityldisilene, the isopropyl groups provide sufficient kinetic stabilization to allow for its isolation and study. Research on compounds like this compound and its derivatives, particularly those with isopropyl-substituted silyl (B83357) groups, has shown a tendency for these molecules to adopt a trans-bent geometry in the solid state. nih.gov The study of such molecules contributes to the broader understanding of how substituent effects, including both steric bulk and electronic properties, influence the structure and reactivity of the Si=Si double bond. nih.govresearchgate.net The investigation of specific disilenes like this compound continues to provide valuable data points for refining theoretical models of bonding and reactivity in these fascinating systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
19753-69-6 |
|---|---|
Molecular Formula |
C12H28Si2 |
Molecular Weight |
228.52 g/mol |
IUPAC Name |
di(propan-2-yl)silylidene-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Si2/c1-9(2)13(10(3)4)14(11(5)6)12(7)8/h9-12H,1-8H3 |
InChI Key |
ROMPKQSKZLMYTR-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Tetra Propan 2 Yl Disilene
σ-Addition Reactions Across the Si=Si Double Bond
The Si=Si double bond in disilenes is a focal point for σ-addition reactions, where a molecule adds across the double bond, leading to the formation of two new single bonds to the silicon atoms.
The addition of protic reagents (HX) to disilenes can proceed with either syn or anti stereochemistry, depending on the nature of the disilene's substituents and the specific reagent. While direct studies on tetra(propan-2-yl)disilene are not prevalent in the reviewed literature, research on analogous compounds provides significant insights. For instance, the addition of various HX molecules (where X = OH, NH₂, Cl, Br, I) to the E and Z stereoisomers of 1,2-di-tert-butyl-1,2-bis(2,4,6-triisopropylphenyl)disilene was found to be 100% stereospecific. scholaris.caproquest.com In most of these reactions, the addition occurred in a syn manner. However, the addition of HCl resulted in the anti-isomer, highlighting the subtle electronic and steric factors that govern the stereochemical outcome. scholaris.caproquest.com
Computational studies on the mechanism of these additions suggest that the reaction proceeds through the formation of a donor-acceptor adduct between the disilene and the HX molecule. The initial nucleophilic attack of the disilene on the hydrogen of the HX molecule leads to an intermediate that can then collapse to the final product. The stereochemistry is determined by the relative energies of the transition states leading to the syn and anti products.
Kinetic studies of addition reactions to disilenes provide valuable information about the reaction mechanism. For example, the reaction of tetramesityldisilene with isopropylamine (B41738) was found to be first order in both the disilene and the amine. scholaris.caproquest.com This indicates that the rate-determining step involves both reactants. A kinetic isotope effect of 3.06 was observed when the hydrogen on the amine was replaced with deuterium, confirming that the transfer of the proton is a key part of the rate-determining step. scholaris.caproquest.com These findings are consistent with a nucleophilic addition mechanism.
Computational studies further elucidate the mechanistic pathways. The nucleophilic addition of a reagent to the disilene can lead to an anti-oriented donor adduct. The subsequent steps, which can include inversion or rotation around the Si-Si bond, depend on the steric bulk of the substituents on the silicon atoms. scholaris.ca The rate-determining step can be either the initial nucleophilic addition or a subsequent rearrangement of the intermediate adduct.
This compound is expected to react with a variety of small molecules, leading to the formation of new silicon-containing ring systems or addition products.
Nitrous Oxide (N₂O) and Sulfur (S₈): The reaction of a disilene, specifically trans-[(TMS)₂N(η¹-Me₅C₅)Si=Si(η¹-Me₅C₅)N(TMS)₂], with nitrous oxide has been shown to produce both cis- and trans-dioxadisiletane ring compounds. nih.gov This reaction represents a formal [2+2] cycloaddition of an oxygen atom from N₂O across the Si=Si double bond, followed by the addition of a second oxygen atom. The same disilene reacts with elemental sulfur (S₈) to yield only the trans-isomer of the corresponding dithiadisiletane. nih.gov
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): The reactivity of disilenes with carbon monoxide and carbon dioxide has been a subject of interest. While specific reactions with this compound are not detailed, related studies on other disilenes are informative.
Hydrogen (H₂) and Ammonia (NH₃): The activation of H-H and N-H bonds by disilenes is a significant area of research. These reactions typically involve the oxidative addition of the H-H or N-H bond across the Si=Si double bond, leading to the formation of Si-H and Si-H or Si-H and Si-N bonds, respectively.
Disilenes can undergo cycloaddition reactions with various unsaturated molecules. A common mode of reactivity is the [2+2] cycloaddition, where the disilene acts as a two-atom component reacting with a two-atom component of another molecule to form a four-membered ring.
A documented example is the [2+2] cycloaddition of tetramesityldisilene with trans-d-styrene, which results in a diastereomeric product mixture. researchgate.net This type of reaction is analogous to the cycloaddition reactions of alkenes, but the electronic nature of the Si=Si double bond can lead to different reactivity patterns and selectivities. General reviews on disilene chemistry indicate that they undergo [2+2] cycloaddition reactions with aldehydes, ketones, and some terminal alkynes. illinois.edu
Isomerization and Rearrangement Pathways
The geometry of the Si=Si double bond in disilenes allows for the existence of E/Z (or cis/trans) isomers. The interconversion between these isomers is an important aspect of their chemistry.
The E/Z isomerization of disilenes can occur through several distinct pathways, which is a notable difference from the isomerization of alkenes that primarily occurs through rotation around the C=C double bond. nih.gov The three primary proposed mechanisms for disilene isomerization are:
Rotation around the Si=Si bond: This pathway is analogous to that in alkenes but generally has a lower activation barrier in disilenes.
Dissociation-recombination: This pathway involves the homolytic cleavage of the Si=Si double bond to form two silylene intermediates, which can then recombine to form either the E or Z isomer.
Disilene-silylsilylene interconversion: This pathway involves a rearrangement to a silylsilylene intermediate, which can then revert to either the E or Z isomer of the disilene.
The operative pathway and the associated activation energy barrier are highly dependent on the substituents on the silicon atoms. For some tetrasilyldisilenes, the E/Z isomerization has been shown to occur via rotation around the Si-Si bond with activation free energies in the range of 26.2–27.4 kcal mol⁻¹. nih.gov In contrast, for other disilenes, the isomerization proceeds through a dissociation-recombination mechanism with a lower activation free energy of 22.7 kcal mol⁻¹. nih.gov The choice of pathway is influenced by the steric and electronic properties of the substituents, which can stabilize or destabilize the intermediates and transition states of each pathway.
Formal Dyotropic Rearrangements
Dyotropic rearrangements are pericyclic reactions in which two sigma bonds simultaneously migrate intramolecularly. While theoretically possible for disilenes, specific studies detailing formal dyotropic rearrangements in this compound are not extensively documented in the reviewed literature. However, the concept of such rearrangements has been explored in other organosilicon compounds, suggesting that under appropriate conditions, silyl (B83357) groups could potentially undergo this type of migration. In related systems, computational studies have provided evidence for a two-stage mechanism for formal dyotropic rearrangements. nih.gov
Thermal and Photochemical Interconversions (e.g., 1,2-Silyl Migration)
Disilenes can undergo thermal and photochemical isomerizations. One of the key interconversion pathways for substituted disilenes is the 1,2-silyl migration, which can lead to the formation of silylsilylenes. While specific studies on this compound are limited, research on other tetrasilyldisilenes has shown that thermal and photochemical interconversion between cyclotetrasilene and bicyclo[1.1.0]tetrasilane structures can occur through a 1,2-silyl migration pathway. researchgate.netnih.gov This process generally happens without the formation of a tetrasila-1,3-diene intermediate. researchgate.netnih.gov In some instances, the 1,2-silyl migration is a crucial step in the formation of final products from reactions involving silylene intermediates. nih.govnih.gov
Thermal Dissociation-Recombination Equilibria
Reversible Dissociation of Disilenes into Silylenes
A significant aspect of disilene chemistry is the thermal equilibrium between the disilene and its corresponding silylene, formed through the homolytic cleavage of the silicon-silicon double bond. This reversible dissociation is a key pathway for the E/Z isomerization of certain disilenes. The position of this equilibrium is highly dependent on the steric bulk of the substituents on the silicon atoms.
For this compound, photolysis of its precursor, 2,3:5,6-dibenzo-7,7,8,8-tetraisopropyl-7,8-disilabicyclo-[2.2.2]octa-2,5-diene, generates tetraisopropyldisilene. This transient disilene then undergoes further reactions, including a [2+2] cyclodimerization to form octaisopropylcyclotetrasilane. rsc.org This dimerization suggests that under these conditions, the concentration of the corresponding di(propan-2-yl)silylene is sufficient for subsequent reactions to occur, implying a dissociation-recombination equilibrium.
In more generalized studies of disilenes, the dissociation into silylenes has been trapped and studied. For example, some stable disilenes have been shown to dissociate at elevated temperatures into silylenes, which can then be trapped by various reagents. researchgate.net The activation parameters for these dissociations have been determined in some cases, providing insight into the energetics of the Si=Si bond cleavage. researchgate.net
Coordination Chemistry and Lewis Acid/Base Interactions
Formation and Reactivity of Disilene-Metal Complexes
This compound can act as a ligand in coordination complexes with transition metals. The silicon-silicon double bond can coordinate to a metal center in an η²-fashion, analogous to the coordination of alkenes. The formation of a stable bis(phosphine)platinum η²-disilene complex with this compound has been reported.
The reactivity of these disilene-metal complexes is an area of active research. For instance, the reaction of a platinum complex of this compound with hydrogen gas (H₂) has been shown to yield a bis(di(propan-2-yl)silyl)platinum complex. This reaction demonstrates the activation of the Si=Si bond upon coordination to the metal center.
| Complex | Reactant | Product | Reference |
| Pt(η²-iPr₂Si=Si iPr₂)(PR₃)₂ | H₂ | Pt(SiHiPr₂)₂(PR₃)₂ |
Electron-Donating and -Accepting Properties of Disilenes in Complexation
In their coordination to transition metals, disilenes can exhibit both electron-donating and -accepting properties. The donation of electron density from the π-orbital of the Si=Si bond to a vacant d-orbital of the metal is the primary donor interaction. This is analogous to the Dewar-Chatt-Duncanson model for metal-alkene complexes.
Simultaneously, there can be a back-donation of electron density from a filled d-orbital of the metal to the empty π*-antibonding orbital of the disilene. The extent of this back-donation influences the strength of the metal-disilene bond and the reactivity of the coordinated disilene. In 14-electron three-coordinate disilene-palladium complexes, for example, a strong π-complex character is observed, suggesting significant metal-to-ligand back-donation. researchgate.netnih.gov
The electronic properties of the substituents on the silicon atoms play a crucial role in modulating the donor and acceptor characteristics of the disilene ligand. The propan-2-yl groups in this compound are generally considered to be electron-donating, which would enhance the σ-donor character of the disilene.
Functionalization of Peripheral Isopropyl Groups
The selective functionalization of the peripheral isopropyl groups in this compound represents a specialized area of organosilicon chemistry. Research in this domain is focused on modifying the C-H bonds of the alkyl substituents without disrupting the integrity of the core Si=Si double bond. This section explores the potential reactivity and reaction mechanisms associated with these transformations.
While direct, extensive research specifically detailing the functionalization of the isopropyl groups on this compound is limited in publicly available literature, the reactivity of the Si=Si double bond is well-documented. illinois.edu The double bond is known to readily undergo various reactions, including 1,2-additions and cycloadditions. illinois.edutum.de This inherent reactivity of the disilene core presents a significant challenge for the selective functionalization of the peripheral alkyl groups. Any reagent intended to react with the C-H bonds of the isopropyl groups must be carefully chosen to avoid preferential reaction with the silicon-silicon double bond.
From a theoretical standpoint, the tertiary C-H bonds on the isopropyl groups are potential sites for functionalization, for instance, via free-radical pathways. However, the high reactivity of the Si=Si double bond towards radicals would likely lead to addition reactions at the silicon atoms as a major competing pathway.
Given the challenges, strategies for the functionalization of these peripheral groups would likely require carefully controlled reaction conditions or the use of highly selective reagents that have a low propensity to react with the Si=Si bond. Future research may explore catalytic methods, potentially employing transition metal catalysts that can selectively activate C-H bonds in the presence of a reactive π-system.
Due to the limited specific research on this topic, detailed experimental data and established reaction mechanisms for the functionalization of the peripheral isopropyl groups of this compound are not available. The development of such synthetic methodologies remains an open area for investigation in the field of organosilicon chemistry.
Advanced Spectroscopic Characterization of Tetra Propan 2 Yl Disilene
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the local chemical environment of silicon and its organic ligands in Tetra(propan-2-yl)disilene.
Si NMR Chemical Shifts and Coupling Constants for Unsaturated Silicon Nuclei
Furthermore, studies on unsymmetrically substituted disilenes have revealed that the one-bond silicon-silicon coupling constants () are around 155 Hz. This value is considerably larger than the typical coupling constants of approximately 85 Hz found in disilanes. The increase in the coupling constant is indicative of a greater s-character in the silicon-silicon double bond, reflecting a stronger bond.
Table 1: Typical Si NMR Spectroscopic Data for Disilenes
| Parameter | Typical Value | Significance |
| Chemical Shift (δ) | 136 - 157 ppm (for tetrasilyldisilenes) | Indicates deshielding of the silicon nucleus due to the Si=Si double bond. |
| Coupling Constant | ~155 Hz | Reflects increased s-character and stronger bonding in the Si=Si double bond compared to a Si-Si single bond. |
Solid-State Si NMR for Chemical Shift Tensors and Anisotropy
Solid-state Si NMR spectroscopy is a crucial technique for determining the chemical shift tensor and anisotropy of silicon nuclei, providing three-dimensional information about the electronic environment. In a study of the disilyne RSi≡SiR, where R = Si(CH(SiMe))(-Pr), the principal components of the chemical shift tensor were measured as δ = 364 ± 20, δ = 221 ± 16, and δ = -350 ± 13 ppm, resulting in a chemical shift anisotropy (CSA) of -643 ppm nih.gov. Although this data is for a disilyne, it highlights the capability of the technique to probe the highly anisotropic electronic environment of multiply bonded silicon species. Such measurements on this compound would be invaluable in understanding the spatial distribution of electron density in its Si=Si bond.
H and C NMR for Characterization of Organic Ligands
The H and C NMR spectra of this compound are essential for confirming the structure of the propan-2-yl (isopropyl) ligands attached to the silicon atoms. Although specific spectral data for this compound is not available in the provided search results, a general analysis can be inferred.
The H NMR spectrum would be expected to show a doublet for the six equivalent methyl protons and a septet for the single methine proton of each isopropyl group. The integration of these signals would be in a 6:1 ratio. The chemical shifts would be influenced by the electropositive nature of the silicon atom.
The C NMR spectrum would exhibit two distinct signals corresponding to the methyl and methine carbons of the isopropyl groups. The chemical shifts of these carbons provide further confirmation of the organic framework of the molecule.
Table 2: Expected H and C NMR Resonances for the Propan-2-yl Groups in this compound
| Nucleus | Group | Expected Multiplicity | Expected Integration |
| H | -CH | Doublet | 12H |
| -CH | Septet | 2H | |
| C | -CH | Quartet (in proton-coupled spectrum) | 4C |
| -CH | Doublet (in proton-coupled spectrum) | 2C |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides valuable information about the electronic transitions within the this compound molecule, particularly the nature of the Si=Si double bond.
Analysis of π → π* Electronic Transitions
Disilenes are known to exhibit a characteristic electronic absorption in the visible or near-ultraviolet region, which is attributed to a π → π* transition. This transition involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the Si=Si double bond. For many disilenes, this absorption occurs around 400 nm. The energy of this transition is approximately half that of the corresponding π → π* transition in alkenes.
Substituent Effects on Absorption Maxima
The position of the absorption maximum (λ) in the UV-Vis spectrum of disilenes is sensitive to the nature of the substituents on the silicon atoms. While specific studies on the substituent effects for a series of tetraalkyldisilenes are not detailed in the provided results, general principles of electronic spectroscopy can be applied.
Electron-donating substituents are expected to increase the energy of the highest occupied molecular orbital (HOMO), which is the π orbital in this case. This would lead to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption maximum to a longer wavelength. Conversely, electron-withdrawing substituents would be expected to stabilize the π orbital, increasing the HOMO-LUMO gap and causing a hypsochromic (blue) shift to a shorter wavelength. The steric bulk of the substituents can also influence the planarity of the Si=Si unit, which in turn affects the extent of π-orbital overlap and the energy of the electronic transition. For instance, sterically less hindered disilenes often show absorption maxima at around 420 nm.
Table 3: General Substituent Effects on the π → π Transition in Disilenes*
| Substituent Type | Effect on HOMO (π) Energy | Effect on HOMO-LUMO Gap | Expected Shift in λ |
| Electron-donating | Increase | Decrease | Bathochromic (Red Shift) |
| Electron-withdrawing | Decrease | Increase | Hypsochromic (Blue Shift) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a pivotal technique for the investigation of paramagnetic species, including radical intermediates that may be formed during the synthesis, decomposition, or reactions of this compound. While stable disilenes are diamagnetic, radical species can be generated through processes such as homolytic cleavage of the Si=Si bond or through redox reactions. The analysis of the EPR spectrum of such radicals provides profound insights into their electronic structure, the distribution of the unpaired electron density, and the geometry of the radical center.
Detailed research into the radical species of this compound itself is not extensively documented in publicly accessible literature. However, significant understanding can be gleaned from studies of other sterically hindered silyl (B83357) radicals, which serve as excellent models for predicting the spectroscopic features of radicals derived from this compound. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants.
For silicon-centered radicals, the g-factor is typically slightly greater than that of the free electron (g ≈ 2.0023). The hyperfine coupling interaction of the unpaired electron with the magnetic nucleus of the ²⁹Si isotope (I = 1/2, natural abundance 4.7%) is particularly informative. The magnitude of the isotropic ²⁹Si hyperfine coupling constant (a(²⁹Si)) is highly sensitive to the geometry of the silyl radical. A more pyramidal geometry at the silicon center leads to a greater s-character in the singly occupied molecular orbital (SOMO), resulting in a larger hyperfine coupling constant. Conversely, a more planar radical center will exhibit a smaller a(²⁹Si) value.
Studies on related bulky silyl radicals provide valuable comparative data. For instance, the tris(trimethylsilyl)silyl radical, ((CH₃)₃Si)₃Si•, is known to have a less pyramidal structure compared to other silyl radicals. In contrast, the (Me₃SiMe₂Si)₃Si• radical has been studied, and its EPR spectrum reveals an α-hyperfine coupling constant for the central silicon atom of 5.99 mT. researchgate.net This value suggests a geometry that is less pyramidal than that of ((CH₃)₃Si)₃Si• but more pyramidal than the tris(triisopropylsilyl)silyl radical, ((i-Pr)₃Si)₃Si•. researchgate.net This trend underscores the significant influence of the steric bulk of the substituents on the geometry of the radical center.
The interaction of the unpaired electron with protons on the alkyl substituents can also give rise to smaller hyperfine couplings, providing further information about the conformation of the radical. The analysis of these hyperfine structures can be complex but offers a detailed picture of the radical's structure. Theoretical calculations, particularly using density functional theory (DFT), are often employed in conjunction with experimental EPR data to predict and interpret hyperfine coupling constants and to determine the most stable geometry of the radical species.
The table below presents representative EPR data for a related bulky silyl radical to illustrate the typical range of values observed for such species.
| Radical Species | g-factor | a(²⁹Si) / mT | Temperature / K | Matrix/Solvent |
| (Me₃SiMe₂Si)₃Si• | ~2.004 | 5.99 | 293 | Not Specified |
Data for (Me₃SiMe₂Si)₃Si• sourced from studies on polysilyl radicals. researchgate.net
The study of radical species derived from this compound via EPR spectroscopy would be a valuable endeavor to further understand its reactivity and electronic properties. Based on the trends observed in other bulky silyl radicals, it is anticipated that any silyl radical derived from this compound would exhibit a ²⁹Si hyperfine coupling constant that reflects the specific steric environment created by the propan-2-yl groups.
Computational and Theoretical Investigations of Tetra Propan 2 Yl Disilene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of silicon-silicon double bonds in disilenes, including Tetra(propan-2-yl)disilene. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the geometry, reactivity, and spectroscopic properties of these complex molecules.
Geometry Optimization and Conformational Analysis
Theoretical calculations have shown that the geometry of disilenes is notably flexible, with the potential for planar, twist, or trans-bent conformations depending on the steric bulk and electronic nature of the substituents. nih.gov For this compound, the four isopropyl groups attached to the silicon atoms play a significant role in determining its preferred conformation.
DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31G(d) or 6-31G(d,p), have been successfully used to predict the optimized geometries of various disilenes. nih.govnih.gov These calculations have demonstrated excellent agreement with experimental data where available. For instance, the calculated geometry of a dilithio-disilene at the B3LYP/6-31G(d,p) level was found to be very close to the structure determined by X-ray crystallography. nih.gov
The key geometric parameters of interest in this compound are the Si=Si double bond length, the Si-Si-C bond angles, and the twisting or bending of the disilene core. Theoretical studies on related tetrasilyldisilenes have shown that the Si=Si bond length is typically around 2.14 to 2.16 Å, which is significantly shorter than a typical Si-Si single bond. illinois.edu The flexibility of the Si=Si bond towards distortion is also a key finding from ab initio calculations. illinois.edu
Interactive Table: Calculated vs. Experimental Geometric Parameters for Representative Disilenes.
| Compound | Method | Si=Si Bond Length (Å) (Calculated) | Si=Si Bond Length (Å) (Experimental) | Conformation |
| A trisilaallene derivative | B3LYP/6-31G(d) | 2.230 | 2.183(1) | Bent |
| A 1,2-dilithio-disilene | B3LYP/6-31G(d,p) | Close to experimental | 2.223(4) | Almost Planar |
| Tetramesityldisilene | Not specified | Not specified | 2.160(1) | Planar |
| (E)-1,2-di-tert-butyl-1,2-dimesityldisilene | Not specified | Not specified | 2.140(1) | Trans-bent |
Reaction Mechanism Elucidation and Transition State Characterization
DFT calculations are instrumental in elucidating the mechanisms of reactions involving disilenes. The steric bulk of the propan-2-yl groups in this compound significantly influences its reactivity, often preventing polymerization reactions that are common for less hindered disilenes. illinois.edu
One area of mechanistic investigation is the E,Z-isomerization around the Si=Si double bond. For some tetrasilyldisilenes, this isomerization is proposed to occur via rotation around the Si-Si bond, and the activation free energy for this process has been calculated. nih.gov Such calculations help in understanding the stability and dynamic behavior of these molecules.
Furthermore, DFT can be used to model addition reactions to the Si=Si double bond. For example, reactions with hydrogen halides, halogens, and alcohols typically proceed via 1,2-addition. illinois.edu Computational studies can map out the potential energy surfaces for these reactions, identifying transition states and intermediates. While specific studies on this compound are not abundant, the methodologies applied to other reactive species, such as the comprehensive theoretical study on the reaction between HO2 and n-propyl peroxy radical at the CCSD(T)/aug-cc-pVDZ//B3LYP/6-311G(d,p) level, provide a framework for investigating the reaction mechanisms of this compound. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, have proven to be a reliable tool for predicting NMR chemical shifts. nih.gov This is especially valuable for silicon-containing compounds, as experimental 29Si NMR data can be challenging to obtain.
For acyclic tetrasilyldisilenes, the 29Si NMR chemical shifts of the doubly bonded silicon atoms are typically observed in the range of 136–157 ppm. nih.gov This downfield shift compared to saturated disilanes is a characteristic feature of the Si=Si double bond. illinois.edu Computational methods can reproduce these trends and provide assignments for complex spectra. The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. mdpi.com
Interactive Table: Calculated vs. Experimental 29Si NMR Chemical Shifts for Representative Disilenes.
| Compound | Method | Calculated δ(29Si) (ppm) | Experimental δ(29Si) (ppm) |
| Tetramesityldisilene | Not specified | Not specified | 63.3 |
| (E)-1,2-di-tert-butyl-1,2-dimesityldisilene | Not specified | Not specified | 90.3 |
| Acyclic tetrasilyldisilenes (general range) | Not specified | Not specified | 136-157 |
Ab Initio and Post-Hartree-Fock Methods
While DFT methods are widely used, ab initio and post-Hartree-Fock methods provide a higher level of theory for understanding the electronic structure of molecules. wikipedia.orgststephens.net.in These methods are computationally more demanding but are crucial for obtaining highly accurate energies and wavefunctions, especially for systems with significant electron correlation effects. epfl.ch
High-Level Calculations for Accurate Electronic Structure
Post-Hartree-Fock methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, explicitly include electron correlation, which is not fully accounted for in the Hartree-Fock approximation. wikipedia.orgststephens.net.inornl.gov The inclusion of electron correlation is important for accurately describing the nature of the Si=Si double bond, which involves both σ and π interactions.
Advanced Bonding Analysis Methods
To gain deeper insights into the nature of the chemical bonds in this compound, advanced bonding analysis methods are employed. These techniques go beyond simple orbital descriptions and provide a quantitative and qualitative understanding of the electron density distribution.
One such method is the Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader. QTAIM analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org The presence of a bond path and a bond critical point between two atoms is a necessary and sufficient condition for a chemical bond. researchgate.netcore.ac.uk This analysis can characterize the Si=Si bond in terms of its electron density, the Laplacian of the electron density, and the bond ellipticity, providing information about the bond's strength and π-character. researchgate.net
Another powerful tool is Natural Bond Orbital (NBO) analysis . NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For a dilithio-disilene, NBO analysis revealed highly filled σ (1.97e) and π (1.81e) bonds for the Si=Si double bond, with a Wiberg bond index of 1.77, consistent with a double bond. nih.gov This method allows for the quantification of donor-acceptor interactions and hyperconjugative effects, which can influence the stability and reactivity of the molecule. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing a localized picture of bonding and orbital interactions. For disilenes, including this compound, NBO analysis offers a detailed understanding of the nature of the silicon-silicon double bond (Si=Si).
Theoretical studies on related disilene systems, such as 1,2-dilithio-1,2-bis(N,N'-diisopropylamino)disilene, have provided valuable data that can be extrapolated to understand the bonding in this compound. In these studies, NBO analysis revealed highly occupied σ and π bonds for the Si=Si double bond. nih.gov The σ bond typically shows an occupancy of approximately 1.97e, while the π bond has a slightly lower occupancy of around 1.81e. nih.gov This deviation from an ideal occupancy of 2e suggests a degree of electronic delocalization and interaction with other orbitals in the molecule.
The Wiberg bond index (WBI) is another crucial parameter derived from NBO analysis, quantifying the bond order between two atoms. For the Si=Si double bond in the aforementioned disilene, the WBI was calculated to be 1.77. nih.gov This value, being less than the ideal value of 2 for a double bond, is consistent with the observed occupancies and points towards a bond with significant π-character but also some degree of single-bond character. These findings are indicative of the unique electronic nature of the Si=Si double bond, which differs significantly from the C=C double bond in alkenes.
The NBO analysis for this compound is expected to yield similar results, with the bulky propan-2-yl groups influencing the electronic environment of the Si=Si bond. The electron-donating nature of the alkyl groups would likely affect the occupancies and energies of the bonding orbitals.
| NBO Parameter | Typical Value for Si=Si Bond in Disilenes |
|---|---|
| σ Bond Occupancy | ~1.97e |
| π Bond Occupancy | ~1.81e |
| Wiberg Bond Index (WBI) | ~1.77 |
Relativistic Effects in Heavier Main Group Elements
Relativistic effects, which become more pronounced for heavier elements, play a role in the chemistry of silicon, a third-row main group element. While not as dramatic as in the heavier elements of the periodic table, these effects can still influence the energetic and electronic properties of silicon compounds like this compound.
Theoretical investigations on simple silicon compounds like silane (B1218182) (SiH₄) have shown that relativistic effects can influence thermochemical data. For instance, it has been calculated that relativity reduces the atomization energy of SiH₄ by approximately 0.7 kcal/mol. aip.org While this is a relatively small change, it highlights the need to consider these effects for high-accuracy computational studies.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular vibrations, and intermolecular interactions.
For a sterically hindered molecule like this compound, MD simulations can be particularly valuable for understanding its dynamic behavior. The bulky propan-2-yl groups can rotate around the Si-C bonds, and the entire molecule can undergo various vibrational motions. MD simulations can track these movements over time, providing a detailed picture of the molecule's flexibility and the energetic barriers associated with different conformations.
The general workflow for an MD simulation involves defining an initial geometry of the molecule, assigning initial velocities to the atoms, and then calculating the forces between the atoms using a force field. The simulation then proceeds in a series of small time steps, with the positions and velocities of the atoms being updated at each step.
Conformational Analysis: Identifying the most stable conformations of the propan-2-yl groups and the energy barriers for rotation between them.
Vibrational Spectroscopy: Calculating the vibrational frequencies of the molecule, which can be compared with experimental infrared and Raman spectra.
Thermal Stability: Simulating the behavior of the molecule at different temperatures to understand its thermal stability and potential decomposition pathways.
The choice of an appropriate force field is critical for the accuracy of MD simulations. For organosilicon compounds, specialized force fields that accurately describe the interactions involving silicon atoms are required.
Comparative Studies and Analogues of Tetra Propan 2 Yl Disilene
Structural and Reactivity Comparisons with Other Acyclic Tetrakis(trialkylsilyl)disilenes
The structure and reactivity of acyclic disilenes, including tetra(propan-2-yl)disilene, are profoundly influenced by the steric bulk of the substituents attached to the silicon-silicon double bond. X-ray structural analyses of a series of acyclic tetrakis(trialkylsilyl)disilenes have demonstrated considerable geometric flexibility around the Si=Si bond. jst.go.jpnih.gov Depending on the size and shape of the trialkylsilyl groups, these molecules can adopt planar, twisted, or trans-bent geometries. jst.go.jpnih.govresearchgate.net This contrasts with the generally planar structure of carbon-based alkenes. nih.gov
Disilenes with sterically demanding substituents, such as the mesityl group in the first isolated stable disilene, tetramesityldisilene, are kinetically stabilized against polymerization. illinois.edu The electronic and steric effects of trialkylsilyl substituents in tetrakis(trialkylsilyl)disilenes lead to interesting structural features and reactivity patterns. researchgate.net For instance, disilenes with isopropyl-substituted silyl (B83357) groups tend to favor a trans-bent geometry in the solid state. nih.gov In contrast, those with t-butyl-substituted silyl groups are more inclined to twist. nih.gov
The reactivity of these disilenes is also notable. Despite their steric bulk, they undergo a variety of reactions, including 1,2-addition of hydrogen halides, halogens, and alcohols. illinois.edu They can also participate in [2+2] cycloaddition reactions with aldehydes, ketones, and some terminal alkynes. illinois.edu The electronic properties are also distinct from their carbon counterparts. Disilenes absorb light at longer wavelengths, typically around 400 nm, which is a significantly lower energy transition than the π to π* transition in alkenes. illinois.edu
| Disilene Substituent | Observed Geometry | Key Structural Features |
|---|---|---|
| Tri(isopropyl)silyl | Trans-bent | Favored in the solid state due to steric interactions of isopropyl groups. |
| t-Butyldimethylsilyl | Twisted | The bulkiness of the t-butyl groups leads to a twisted Si=Si bond. |
| Mesityl | Planar (or near-planar) | Provides significant kinetic stability. |
Cyclic and Bicyclic Disilene Systems
The chemistry of cyclic and bicyclic disilenes presents a fascinating area of study, with thermal and photochemical interconversions between different isomeric forms. jst.go.jpnih.gov For example, a cyclotetrasilene can undergo interconversion to the corresponding bicyclo[1.1.0]tetrasilane. jst.go.jpnih.gov This transformation can proceed through either a 1,2-silyl migration or a concerted electrocyclic reaction, depending on the substituents on the ring, without the formation of a tetrasila-1,3-diene intermediate. jst.go.jpnih.gov
The synthesis of the first stable cyclic disilene, a hexakis(trialkylsilyl)tetrasilacyclobutene, opened up new avenues in the study of these systems. tum.de The reactivity of cyclic disilenes can be quite different from their acyclic counterparts. For instance, cyclotrisilenes can react with isocyanides to yield four-membered trisilacyclobutenes with an exocyclic imine functionality through a formal insertion into a Si-Si single bond. ed.ac.uk A minor product, an iminotrisilabicyclo[1.1.0]butane, can also be formed via a [1+2] cycloaddition of the isocyanide to the Si=Si double bond. ed.ac.uk
Fused bicyclic disilenes have also been synthesized and characterized, serving as models for silicon surfaces. tum.de The strain inherent in these cyclic and bicyclic systems often leads to unique reactivity and structural properties.
| System Type | Example Reaction | Key Features |
|---|---|---|
| Cyclotetrasilene | Interconversion to bicyclo[1.1.0]tetrasilane | Can proceed via 1,2-silyl migration or electrocyclic reaction. jst.go.jpnih.gov |
| Cyclotrisilene | Reaction with isocyanides | Leads to ring expansion or bicyclo[1.1.0]butane formation. ed.ac.uk |
| Fused Bicyclic Disilene | Synthesis from a monocyclic precursor | Can undergo formal dyotropic rearrangement. nih.gov |
Higher Unsaturated Silicon Homologues: Trisilaallenes and Disilynes
The exploration of higher unsaturated silicon homologues has led to the synthesis and characterization of compounds like trisilaallenes, which are the silicon analogues of allenes. nih.govresearchgate.net Unlike carbon allenes which have a linear geometry, the first isolable trisilaallene was found to have a remarkably bent and fluxional geometry. nih.govresearchgate.net This significant bending is attributed to the importance of π-σ* orbital mixing. nih.govresearchgate.net
The synthesis of stable trisilaallenes and their germanium congeners often starts from a stable dialkylsilylene. nih.govresearchgate.net Theoretical and experimental studies on trisilaallene have shown a Si=Si double bond distance of approximately 2.183(1) Å and a SiSiSi bond angle of 136.49(6)°. nih.gov The skeleton of these molecules is not only bent but also exhibits fluxionality, indicating that the central silicon atom can occupy multiple positions. researchgate.net
The chemistry of disilynes, the silicon analogues of alkynes with a formal silicon-silicon triple bond, is less developed but represents an active area of research. These species are highly reactive and require significant steric protection for isolation.
| Compound Type | Key Structural Feature | Comparison with Carbon Analogue |
|---|---|---|
| Trisilaallene | Bent and fluxional skeleton. nih.govresearchgate.net | Carbon allenes are linear. |
| Disilyne | Highly reactive Si≡Si triple bond. | Alkynes are generally stable. |
Germanium and Mixed Silicon-Germanium Analogues (Germasilenes)
The chemistry of germanium provides close analogues to silicon compounds, including digermenes (Ge=Ge) and germasilenes (Ge=Si). nih.gov The geometry around the double bond in these heavier group 14 element compounds is also flexible and dependent on the substituents. nih.gov For instance, some digermenes are bent without twisting, while others are twisted without bending. nih.gov
Germasilenes, containing a silicon-germanium double bond, exhibit properties that are intermediate between disilenes and digermenes. nih.gov The synthesis of mixed silicon-germanium cage compounds, such as germasila-adamantanes, has also been achieved. rsc.orgresearchgate.net These compounds serve as molecular models for silicon-germanium alloys, which are important materials in semiconductor technology. rsc.orgd-nb.info The regioselective synthesis of these cages can be controlled, allowing for the placement of germanium atoms in specific positions within the adamantane (B196018) framework. rsc.orgresearchgate.net
| Analogue Type | Key Feature | Significance |
|---|---|---|
| Digermene | Flexible geometry (bent or twisted). nih.gov | Provides insight into the bonding of heavier group 14 elements. |
| Germasilene | Properties intermediate between disilenes and digermenes. nih.gov | Allows for fine-tuning of electronic and structural properties. |
| Germasila-adamantane | Mixed silicon-germanium cage structure. rsc.orgresearchgate.net | Molecular models for SiGe alloys used in semiconductors. rsc.orgd-nb.info |
π-Electron Systems Containing Silicon-Silicon Double Bonds in Extended Frameworks
The incorporation of silicon-silicon double bonds into extended π-conjugated systems has been a significant area of research in recent years. nih.govnih.gov These materials are of interest for their potential applications in optoelectronics. nih.govmdpi.com The interaction between the Si=Si π-system (composed of 3pπ electrons) and carbon-based π-systems can lead to novel electronic and optical properties. nih.govresearchgate.net
Oligo(p-phenylenedisilenylene)s, which are silicon analogues of oligo(p-phenylenevinylene)s, have been synthesized and studied. nih.govresearchgate.net These systems demonstrate that π-conjugation can be extended through both the carbon and silicon π-frameworks. researchgate.net The inclusion of Si=Si double bonds into these conjugated systems can significantly alter their electronic and absorption properties. For example, the estimated effective conjugation length and the absorption maximum for the infinite chain of Si-OPVs are different from their carbon counterparts. nih.gov
Furthermore, the development of air-stable and emissive disilenes with aromatic groups like naphthyl and pyrenyl has opened up possibilities for their use in electroluminescent devices. nih.gov The functionalization of disilenes with thiophene (B33073) units has also been explored to create novel disilene-thiophene π-systems. nih.gov
| π-Electron System | Key Feature | Potential Application |
|---|---|---|
| Oligo(p-phenylenedisilenylene)s | Extended π-conjugation through Si=Si and C=C units. nih.govresearchgate.net | Conducting polymers, molecular wires. |
| Naphthyl-substituted disilenes | Air-stable and emissive. nih.gov | Electroluminescent devices. nih.gov |
| Disilene-thiophene systems | π-conjugation between Si=Si and thiophene units. nih.gov | Advanced organosilicon materials. nih.gov |
Future Research Directions and Potential Academic Applications
Design and Synthesis of Novel Functionalized Disilenes
The Si=Si double bond in Tetra(propan-2-yl)disilene is a reactive moiety that serves as a versatile platform for chemical transformations. Future research is focused on leveraging this reactivity to design and synthesize novel functionalized disilenes with tailored properties. While the isopropyl groups provide significant kinetic stability, the double bond can still participate in a variety of reactions, making it an excellent starting material.
Functionalized disilenes are recognized as valuable tools in preparative chemistry, acting as precursors for a range of cyclic, polycyclic, and cluster-like silicon arrangements. nih.govresearchgate.net By carefully selecting reagents, the Si=Si unit can be consumed to introduce new functional groups, leading to compounds with unique steric and electronic profiles. For instance, reactions with unsaturated organic molecules can lead to the formation of four-membered heterocycles through [2+2] cycloaddition reactions. tum.de
Future work will likely involve the strategic substitution of one or more isopropyl groups with other functionalities. This could lead to the development of:
Chiral Disilenes: For applications in asymmetric catalysis.
Redox-Active Disilenes: By incorporating groups that can participate in electron transfer processes.
Lewis Basic/Acidic Disilenes: To modulate the reactivity of the silicon centers and explore cooperative effects.
The synthesis of these new molecules will expand the library of available silicon compounds and provide deeper insights into the fundamental reactivity of the Si=Si bond.
Exploration of Catalytic Applications for Small Molecule Activation
A significant frontier in modern chemistry is the activation of small, abundant molecules such as H₂, CO₂, and N₂. Traditionally, this has been the domain of transition metal catalysts. However, compounds from the main group elements are emerging as viable, more sustainable alternatives. chemrxiv.orgresearchgate.net Disilenes, including this compound, and their corresponding silylene dissociation products, are promising candidates for this role due to the reactive nature of the low-coordinate silicon centers.
The Si=Si double bond has demonstrated reactivity towards a variety of small molecules. tum.de Research has shown that certain disilenes can activate dihydrogen (H₂) via a 1,2-addition reaction, and others can react with carbon monoxide (CO) through insertion into the double bond, yielding a silene (a compound with a Si=C double bond). tum.de This reactivity is fundamental to potential catalytic cycles.
Future research in this area will focus on designing disilene-based systems that can catalytically transform small molecules. Key research questions include:
Can this compound or its derivatives facilitate the hydrogenation of unsaturated substrates?
Is it possible to develop a catalytic cycle for the reduction of CO₂ using disilenes?
How does the steric and electronic nature of the substituents on the disilene influence its catalytic activity?
The exploration of these questions could lead to the development of novel, metal-free catalytic systems for important chemical transformations. chemrxiv.orgmdpi.com
Table 1: Examples of Disilene Reactivity with Small Molecules
| Reactant | Reaction Type | Product Type | Reference |
| Alkenes/Alkynes | [2+2] Cycloaddition | Four-membered heterocycles | tum.de |
| Dienes | [4+2] Cycloaddition | Six-membered heterocycles | tum.de |
| Oxygen (O₂) | [2+2] Cycloaddition & Rearrangement | Cyclic disiloxane | tum.de |
| Hydrogen (H₂) | 1,2-Addition | Dihydrosilane | tum.de |
| Carbon Monoxide (CO) | Insertion | Silene (Si=C) | tum.de |
Integration of Disilene Chemistry into Advanced Material Science
The unique properties of the Si=Si double bond present opportunities for the development of novel materials with advanced electronic, optical, or mechanical properties. The integration of disilene chemistry into materials science is a promising, albeit less explored, research direction.
The ability of disilenes to act as precursors to polycyclic and cluster arrangements suggests their potential use as building blocks for larger, well-defined silicon-based nanostructures. nih.gov These structures could have applications in areas such as:
Semiconductors: The π-system of the Si=Si bond could be exploited to create materials with tunable electronic properties.
Polymers: Polymerization of functionalized disilenes could lead to novel polysilanes with unique backbone structures and properties.
Energy Storage: While initial studies on some disilenes for battery applications have faced stability challenges, the concept remains an area for future exploration with more robust derivatives. tum.de
By designing disilene monomers with specific functionalities, it may be possible to create polymers with controlled conjugation lengths, leading to materials with interesting photophysical properties. The reactivity of the disilene unit could also be used to cross-link polymer chains or to graft them onto surfaces, creating advanced composite materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for isolating Tetra(propan-2-yl)disilene, and how do steric effects influence its stability?
- Methodological Answer : The synthesis typically involves reducing dichlorosilane precursors with bulky substituents (e.g., propan-2-yl groups) to prevent dimerization or decomposition. Steric hindrance from the substituents stabilizes the Si=Si bond by reducing π-orbital overlap with reactive intermediates. Key steps include:
- Using low-temperature conditions (-78°C) to slow down side reactions.
- Employing bulky ligands to kinetically stabilize the disilene .
- Characterizing via X-ray crystallography and NMR to confirm structure and purity.
Q. How can spectroscopic techniques distinguish this compound from its tautomers or decomposition products?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions unique to the Si=Si bond (~300–400 nm). NMR (¹H, ²⁹Si) detects chemical shifts indicative of the disilene structure (e.g., upfield ²⁹Si signals due to shielding effects). IR spectroscopy monitors Si-H stretching modes (~2100 cm⁻¹). Cross-validation with computational methods (DFT) resolves ambiguities between tautomers like (μ2-H)disilene and disilanylidene .
Q. What experimental controls are critical for studying the thermal stability of this compound?
- Methodological Answer :
- Conduct thermogravimetric analysis (TGA) under inert atmospheres to track decomposition temperatures.
- Use differential scanning calorimetry (DSC) to measure exothermic/endothermic transitions.
- Compare kinetic stability across solvents (e.g., toluene vs. THF) to assess solvent effects on Si=Si bond reactivity .
Advanced Research Questions
Q. How does the electronic structure of this compound differ from ethylene, and what experimental evidence supports these differences?
- Methodological Answer : The Si=Si bond has weaker π-bonding due to larger atomic size and lower orbital overlap compared to C=C. Photoelectron spectroscopy (PES) reveals higher ionization energies for the Si=Si π orbitals (~9–10 eV) versus ethylene (~10.5 eV). Additionally, NMR coupling constants (²JSi-Si) and X-ray bond lengths (2.14–2.20 Å for Si=Si vs. 1.34 Å for C=C) provide structural evidence. Computational NBO analysis quantifies bond polarity and σ/π contributions .
Q. What strategies mitigate data contradictions in kinetic studies of this compound’s reactivity with electrophiles?
- Methodological Answer :
- Standardize reaction conditions (solvent, temperature, concentration) to minimize variability.
- Use stopped-flow techniques to capture transient intermediates.
- Validate kinetic models (e.g., pseudo-first-order approximations) via Arrhenius plots and Eyring equation fits.
- Replicate experiments across multiple batches to assess reproducibility .
Q. How can computational modeling predict the tautomeric equilibrium of this compound under varying conditions?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare Gibbs free energies of tautomers.
- Solvent effects are modeled using PCM or SMD continuum approaches.
- Transition-state analysis (NEB method) identifies pathways for tautomer interconversion.
- Validate predictions with variable-temperature NMR or in situ IR spectroscopy .
Data Management and Reproducibility
Q. What frameworks ensure harmonized data collection for this compound research across labs?
- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Use ELN/LIMS systems to standardize metadata (e.g., reaction conditions, spectral parameters).
- Adopt common data formats (e.g., JCAMP-DX for spectroscopy) for cross-platform compatibility.
- Centralize datasets in cloud repositories with version control to facilitate replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
